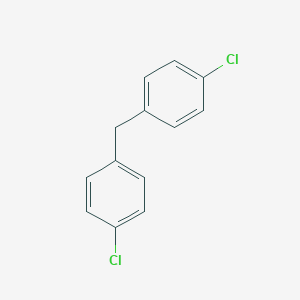

4,4'-Dichlorodiphenylmethane

Descripción

Contextual Significance of 4,4'-Dichlorodiphenylmethane in Organochlorine Chemistry Research

Within the realm of organochlorine chemistry, this compound (4,4'-DDM) is recognized for its multifaceted roles. It is a known anaerobic degradation product of the persistent insecticide DDT (dichlorodiphenyltrichloroethane), indicating its relevance in environmental studies focused on the fate of organochlorine pesticides. acs.org The detection of 4,4'-DDM in environmental samples, such as human breast milk, underscores its utility as a biomarker for historical exposure to DDT-related compounds. nih.gov

Beyond its connection to DDT, 4,4'-DDM is a valuable precursor in organic synthesis. For instance, it is utilized in the production of other chemical structures like tetraphenylethylene (B103901) and benzoic anhydride. Its high thermal stability makes it suitable for reactions conducted at elevated temperatures. Furthermore, it can act as a chlorinating agent in certain chemical reactions. The synthesis of its diamino derivative, 3,3'-dichloro-4,4'-diaminodiphenylmethane (MOCA), a curing agent for polymers, highlights its industrial significance. mt.com

Comparative Analysis of this compound: Structural Features and Research Implications

The structural characteristics of this compound, particularly when compared to its parent compound diphenylmethane (B89790) and the notorious insecticide DDT, reveal key insights into its reactivity and research applications. The addition of chlorine atoms to the diphenylmethane structure enhances its electrophilicity and resistance to oxidative degradation. This increased stability is a critical factor in its application in high-temperature reactions.

A comparative look at 4,4'-DDM and its brominated and fluorinated analogs further illustrates the influence of halogen substitution on the compound's properties and synthetic utility. For example, 4,4'-difluorodiphenylmethane is a precursor in the synthesis of high-performance polymers like PEEK (polyetheretherketone). googleapis.com The synthesis of these analogs often involves methodologies like the Friedel-Crafts reaction. googleapis.com

The following interactive data table provides a comparative overview of the structural and chemical properties of this compound and related compounds.

| Property | This compound | Diphenylmethane | 4,4'-Dibromodiphenylmethane | 4,4'-Difluorodiphenylmethane |

| Molecular Formula | C13H10Cl2 | C13H12 | C13H10Br2 | C13H10F2 |

| Molecular Weight ( g/mol ) | 237.12 nih.govechemi.com | 168.23 | 326.03 | 204.22 |

| Key Structural Feature | Two p-chlorophenyl groups | Two phenyl groups | Two p-bromophenyl groups | Two p-fluorophenyl groups |

| Primary Research Application | Intermediate in synthesis, environmental biomarker acs.org | Basic aromatic hydrocarbon structure | Precursor for polymers and pharmaceuticals | Precursor for high-performance polymers (PEEK) googleapis.com |

Detailed Research Findings

Recent research has continued to explore the applications and environmental presence of this compound and its derivatives.

Environmental Degradation: Studies have identified 4,4'-DDM as a product of the anaerobic degradation of DDT. acs.org Its own degradation can lead to the formation of dichlorobenzophenone and dichlorodiphenylacetic acid.

Polymer Chemistry: The derivative 3,3'-dichloro-4,4'-diaminodiphenylmethane (MOCA) is a well-established curing agent for polyurethane polymers. mt.com Research into benzoxazine (B1645224) monomers derived from MOCA highlights the ongoing development of new thermosetting polymers with enhanced properties like fire and heat resistance. preprints.org

Organic Synthesis: this compound has been employed as a protecting group for hydroxyl moieties in the synthesis of complex organic molecules like flavonoids. beilstein-journals.org This application takes advantage of its stability under specific reaction conditions. beilstein-journals.org

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-chloro-4-[(4-chlorophenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQGSWLJZAKVBJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059239 | |

| Record name | Bis(4-chlorophenyl)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101-76-8, 25249-39-2 | |

| Record name | 4,4′-Dichlorodiphenylmethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Dichlorodiphenylmethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(chlorophenyl)methane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025249392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Dichlorodiphenylmethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406594 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Dichlorodiphenylmethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109556 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-methylenebis[4-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(4-chlorophenyl)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-methylenebis[4-chlorobenzene] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.704 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-DICHLORODIPHENYLMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BT223M491B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Mechanistic Investigations of 4,4 Dichlorodiphenylmethane

Established Synthetic Pathways for 4,4'-Dichlorodiphenylmethane

The synthesis of this compound (DDM) can be achieved through several established routes, each with its own set of methodological considerations aimed at maximizing yield and purity.

Direct Chlorination of Diphenylmethane (B89790): Methodological Refinements and Yield Optimization Studies

The direct chlorination of diphenylmethane is a primary method for producing this compound. This reaction is a classic example of electrophilic aromatic substitution, where chlorine atoms are introduced onto the phenyl rings. smolecule.com The methylene (B1212753) bridge acts as an ortho-, para-directing group, leading to the potential for a mixture of isomers, including the desired 4,4'-isomer and the 2,4'- and 2,2'-isomers.

Methodological refinements focus on the choice of chlorinating agent and catalyst to enhance the selectivity for the para-position. Traditional Lewis acid catalysts such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) are often employed to polarize the Cl-Cl bond, generating a stronger electrophile. youtube.comacs.org The reaction of diphenylmethane with bromine in the presence of FeBr₃, a similar halogenation reaction, shows substitution occurring at the para position. youtube.com

Optimization studies aim to control reaction conditions such as temperature, reaction time, and the molar ratio of reactants and catalyst to maximize the yield of the this compound isomer. The separation of the resulting isomers can be challenging, making the development of highly regioselective methods a key research focus.

Catalyzed Reactions with Chlorinating Agents: Sulfuryl Chloride and Zeolite Systems

To improve selectivity and adopt greener catalytic systems, research has shifted towards using agents like sulfuryl chloride (SO₂Cl₂) in combination with zeolite catalysts. ncl.res.inuliege.be Zeolites, with their shape-selective properties and tunable acidity, offer a promising alternative to traditional Lewis acids. chem-soc.siuliege.be

In the liquid phase chlorination of diphenylmethane, sulfuryl chloride is a milder and more easily handled chlorinating agent than molecular chlorine. ncl.res.in Studies have investigated various zeolites, such as K-L, H-beta, and H-ZSM-5, to enhance the selective formation of this compound. ncl.res.in The Brønsted acidity of certain zeolites is crucial for promoting the ionic ring chlorination pathway. uliege.be For instance, a study on the chlorination of toluene (B28343) with sulfuryl chloride found that HNaX zeolite, which possesses Brønsted acid characteristics, facilitates electrophilic aromatic chlorination. chem-soc.si The catalyst's structure can influence the isomer distribution, with the confined spaces within the zeolite channels favoring the formation of the sterically less hindered para-isomer. chem-soc.si However, the reaction can be complex, as the zeolite catalyst itself can degrade in the acidic conditions generated during the reaction. uliege.beresearchgate.net

Table 1: Comparison of Catalysts in the Chlorination of Diphenylmethane with Sulfuryl Chloride

| Catalyst | Chlorinating Agent | Key Feature | Selectivity Advantage | Reference |

|---|---|---|---|---|

| Zeolite K-L | Sulfuryl Chloride | Shape-selective micropores | Enhances selectivity for 4,4'-DCDPM over other isomers under mild conditions. | ncl.res.in |

| Zeolite ZF520 | Sulfuryl Chloride | High Brønsted acidity | Promotes selective nuclear (ring) chlorination. | uliege.be |

| HNaX Zeolite | Sulfuryl Chloride | Brønsted acid characteristics | Used in combination with diphenyl sulfide (B99878) to enhance para-selectivity in toluene chlorination. | chem-soc.si |

Note: DCDPM refers to Dichlorodiphenylmethane (B138671).

Electrophilic Aromatic Substitution Approaches to this compound Synthesis

The second stage is the electrophilic halogenation of the pre-formed diphenylmethane. The mechanism involves the generation of a potent electrophile (e.g., Cl⁺), which attacks the electron-rich phenyl rings. msu.edu The methylene group (-CH₂-) between the rings is an activating, ortho-, para-directing group, which is why the chlorination yields a mixture of isomers. youtube.com The formation of a resonance-stabilized carbocation intermediate, known as a benzenonium ion or sigma complex, is a key step in the mechanism. msu.edu The final step is the rapid loss of a proton to restore the aromaticity of the ring. msu.edu

Reaction Mechanisms and Reactivity Studies of this compound

The reactivity of this compound is dictated by the presence of the two electron-withdrawing chlorine atoms and the two phenyl rings linked by a methylene group.

Electrophilic Substitution Dynamics in this compound Derivatives

While the chlorine atoms are deactivating towards further electrophilic aromatic substitution due to their inductive electron withdrawal, they are also ortho-, para-directing because of the electron-donating effect of their lone pairs through resonance. This duality governs the dynamics of subsequent substitution reactions on the this compound molecule.

Any further electrophilic attack will be slower than on unsubstituted benzene. The incoming electrophile will be directed to the positions ortho to the existing chlorine atoms (i.e., the 3, 3', 5, and 5' positions). For example, nitration of this compound would be expected to yield 3-nitro- or 3,3'-dinitro- derivatives, though under more forcing conditions than the nitration of benzene. Studies on similar dihaloacetanilides show that electrophilic substitution, such as nitration, occurs at the positions dictated by the existing substituents. researchgate.net

Nucleophilic Substitution Reactions of this compound: Investigating Reaction Kinetics and Product Selectivity

The chlorine atoms on the aromatic rings of this compound are generally unreactive towards traditional nucleophilic substitution (SₙAr) reactions. This is because aryl halides are resistant to the Sₙ1 and Sₙ2 pathways common in aliphatic systems. For a classic SₙAr reaction to occur, strong activation by electron-withdrawing groups (like nitro groups) ortho and/or para to the halogen is typically required, which is not the case here.

However, nucleophilic substitution can occur under specific and often harsh conditions or via alternative mechanisms like the radical-nucleophilic substitution (Sₙ1) pathway. uobasrah.edu.iq The Sₙ1 mechanism is a chain reaction suitable for aryl halides that involves radical anion intermediates. uobasrah.edu.iq The hydrolysis of dichlorodiphenylmethane to form benzophenone (B1666685) and hydrochloric acid involves the cleavage of the carbon-chlorine bonds, demonstrating a type of nucleophilic substitution.

Kinetic studies of such reactions are crucial for understanding the mechanism and optimizing conditions. The rate of nucleophilic substitution on unactivated aryl halides is typically very slow, requiring high temperatures or specialized catalysts. Product selectivity would depend on the specific nucleophile used and the reaction pathway followed.

Dehydrochlorination Pathways and Formation of Related Species from this compound

This compound (DDM) is recognized as a metabolite in the degradation pathway of the pesticide Dichlorodiphenyltrichloroethane (DDT). Specifically, DDM is formed through the hydrodechlorination of DDT, a process where a chlorine atom is replaced by hydrogen. tandfonline.com While the primary degradation of DDT often involves a dehydrochlorination step to form Dichlorodiphenyldichloroethylene (DDE), the dehydrochlorination of DDM itself represents another potential transformation pathway. tandfonline.com

Dehydrochlorination reactions, the removal of a hydrogen and a chlorine atom from adjacent carbons to form an alkene, are often challenging in simple aqueous solutions and may require specific conditions such as the presence of alcohols, heat, or catalysts. tandfonline.comresearchgate.net In the context of chlorinated compounds like DDT and its derivatives, this reaction can be promoted under alkaline conditions or through catalysis. researchgate.net For this compound, such a reaction would involve the elimination of hydrogen chloride (HCl) from the central methylene bridge and one of the phenyl rings, leading to the formation of a substituted stilbene (B7821643) structure. Microbial degradation pathways have also been studied, where DDM can be further transformed into compounds like dichlorobenzhydrol (DBH) and dichlorobenzophenone (DBF). epa.gov

Comprehensive Analysis of Interactions with Nucleophiles and Electrophiles

The reactivity of this compound is characterized by the presence of the two chlorine atoms on the phenyl rings and the dichlorinated methylene bridge, influencing its interactions with both nucleophiles and electrophiles.

Interactions with Nucleophiles:

A significant application of dichlorodiphenylmethane is its reaction with nucleophiles, particularly hydroxyl groups, to form a diphenylmethylene acetal (B89532) (ketal). This reaction is employed as a protective strategy in the multi-step synthesis of complex molecules. For instance, in the synthesis of quercetin (B1663063) derivatives, dichlorodiphenylmethane is used to selectively protect the vicinal hydroxyl groups (catechol moiety) of the B-ring. mdpi.combeilstein-journals.org This reaction is typically carried out at high temperatures (around 175 °C) in a high-boiling solvent like diphenyl ether, achieving high yields. beilstein-journals.org The diphenylmethylene protecting group is stable under various conditions but can be removed later via methods like hydrogenolysis, allowing for regioselective modifications at other positions of the flavonoid scaffold. beilstein-journals.org The reaction with water, a simple nucleophile, leads to hydrolysis, cleaving the carbon-chlorine bonds to form benzophenone and hydrochloric acid.

Interactions with Electrophiles:

The chlorine atoms on the phenyl rings are electron-withdrawing, which influences the molecule's interaction with electrophiles. While Friedel-Crafts alkylation is a common method to synthesize diarylmethanes, this compound itself can be a product of such reactions, for example, from chlorobenzene (B131634) and chlorobenzyl chloride. google.com Attempts to further functionalize the molecule through chlorosulfonation have been reported as unsuccessful. lookchem.com However, dichlorodiphenylmethane can act as a chlorinating agent. Under catalysis by tin(II) chloride, it can convert tert-butyl esters into their corresponding acid chlorides under mild conditions. The addition of the chlorine atoms increases the molecule's electrophilicity and resistance to oxidative degradation compared to the non-chlorinated parent compound, diphenylmethane.

Research on Derivatives and Precursor Applications of this compound

This compound serves as a valuable building block in the synthesis of specialized molecules for materials science and the pharmaceutical industry.

Synthesis of Advanced Materials Precursors from this compound

A key application of this compound is as a precursor in the synthesis of tetraphenylethylene (B103901) (TPE). uqu.edu.sarsc.org TPE is a canonical example of an AIEgen (Aggregation-Induced Emission luminogen), a class of molecules that are non-emissive in dilute solutions but become highly fluorescent in the aggregated state. This property makes them useful for applications in organic light-emitting devices (OLEDs), chemical sensors, and fluorescent bio-imaging. uqu.edu.sa One synthetic route to TPE involves the copper-catalyzed self-coupling of dichlorodiphenylmethane, which can produce TPE in high yields. rsc.orgunigoa.ac.in The compound is also noted as a precursor for producing benzoic anhydride.

Development of Pharmaceutical Intermediates Derived from this compound

The utility of this compound extends to the pharmaceutical field, where it functions as a critical intermediate. medchemexpress.com Its most well-documented role is as a protecting group in the synthesis of flavonoid derivatives. Flavonoids like quercetin are extensively studied for their biological activities, but their multiple hydroxyl groups present a challenge for selective chemical modification. Dichlorodiphenylmethane provides a solution by selectively protecting the catechol moiety in quercetin's B-ring. mdpi.combeilstein-journals.orgechemcom.com This protection allows chemists to perform reactions on other parts of the molecule, such as methylation or glycosylation, to produce specific metabolites like 4'-O-methylquercetin (tamarixetin) or QC-3-O-β-glucuronide for structure-activity relationship studies. beilstein-journals.orgechemcom.com

Exploration of Novel Polymeric Structures and Resins from this compound Analogues

Analogues of this compound, particularly its diamine derivatives, are important monomers in polymer chemistry. The compound 3,3′-dichloro-4,4′-diaminodiphenylmethane is a chlorinated analogue of the widely used industrial diamine 4,4′-diaminodiphenylmethane. mdpi.com This chlorinated diamine serves as a starting reagent for the synthesis of high-performance polymers like polybenzoxazines, where the inclusion of chlorine atoms is intended to enhance properties such as fire and heat resistance. mdpi.com

Benzoxazines are a class of phenolic resins that undergo ring-opening polymerization upon heating to form highly cross-linked thermosetting polymers without the release of volatile byproducts. mdpi.com These polybenzoxazine resins exhibit desirable properties, including high thermal stability, dimensional stability, low water absorption, and excellent chemical resistance, making them suitable for aerospace and electronics applications. epa.govpreprints.org

A novel benzoxazine (B1645224) monomer has been synthesized from 3,3′-dichloro-4,4′-diaminodiphenylmethane, phenol, and paraformaldehyde. mdpi.compreprints.org The synthesis is typically conducted in a solvent such as a toluene/isopropanol mixture at temperatures between 80-90 °C for several hours, yielding the glassy monomer with high purity (90-95% yield). mdpi.com

The presence of chlorine atoms in the diamine structure has a notable effect on the resulting polymer. While chlorine-containing polybenzoxazines require more severe curing conditions (higher temperatures), they exhibit improved fire resistance compared to their non-chlorinated counterparts. mdpi.com The thermal curing process involves heating the monomer through a specific temperature regime, for example, for 2 hours at 180 °C, 4 hours at 200 °C, and finally 2 hours at 220 °C, to ensure complete polymerization. mdpi.com

Table 1: Synthesis Parameters for Benzoxazine Monomers

| Monomer Base | Solvent System | Reaction Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| 3,3′-dichloro-4,4′-diaminodiphenylmethane | Toluene / Isopropanol (2:1) | 80–90 °C | 8 hours | 90–95% | mdpi.com |

| 3,3′-dichloro-4,4′-diaminodiphenylmethane | Toluene | 80–90 °C | 8 hours | 90–95% | mdpi.com |

| 4,4′-diaminodiphenylmethane | Toluene / Isopropanol (2:1) | 80–90 °C | 8 hours | Not specified | preprints.org |

Table 2: Thermal Curing Profile for Benzoxazine Monomers

| Step | Temperature | Duration | Purpose | Reference |

|---|---|---|---|---|

| 1 | 130 °C | 1 hour | Degassing | mdpi.com |

| 2 | 180 °C | 2 hours | Curing (Polymerization) | mdpi.com |

| 3 | 200 °C | 4 hours | Curing (Polymerization) | mdpi.com |

| 4 | 220 °C | 2 hours | Post-curing | mdpi.com |

Biological Impact and Mechanistic Toxicology of 4,4 Dichlorodiphenylmethane

Carcinogenic Potential of 4,4'-Dichlorodiphenylmethane: Epidemiological and Experimental Research Insights

The carcinogenic potential of this compound (4,4'-DCM) is evaluated through both epidemiological studies in human populations and experimental research in animal models. Much of the evidence is derived from studies on structurally similar compounds, such as Dichlorodiphenyltrichloroethane (DDT) and its metabolites, due to a relative scarcity of data focused solely on 4,4'-DCM.

Epidemiological Research: Epidemiological studies have explored the association between exposure to organochlorine compounds, including those structurally related to 4,4'-DCM, and various cancers. For instance, studies on DDT have investigated links to cancers such as non-Hodgkin lymphoma, testicular cancer, and liver cancer. berkeley.edu Positive associations with non-Hodgkin lymphoma have been reported in some case-control and cohort studies. berkeley.edu Similarly, some research has indicated a potential link between DDT or its metabolite DDE and testicular cancer. berkeley.edu However, the evidence is not always consistent across studies, and confounding factors, such as co-exposure to other pesticides, often complicate the interpretation of these findings. nih.gov For instance, a meta-analysis of epidemiological studies on the relationship between p,p'-dichlorodiphenyldichloroethylene (p,p'-DDE) and breast cancer risk did not find a strong association. nih.gov

Experimental Research: Experimental animal studies provide more direct evidence of the carcinogenic potential of compounds like DDT. In multiple studies, dietary administration of DDT has been shown to consistently increase the incidence of benign and malignant liver tumors in mice. berkeley.edu Some studies in mice have also observed an increased incidence of lymphoma. berkeley.edu In rats, DDT has been shown to induce both benign and malignant liver tumors. berkeley.edu The metabolites of DDT, DDE and Dichlorodiphenyldichloroethane (DDD), have also been found to induce liver tumors in rodents. berkeley.edu While these findings are for compounds structurally related to 4,4'-DCM, they suggest that this class of chemicals has the potential to be carcinogenic, with the liver being a primary target organ. The International Agency for Research on Cancer (IARC) has classified DDT as "probably carcinogenic to humans" (Group 2A), based on sufficient evidence in experimental animals and limited evidence in humans. berkeley.edu

Table 1: Summary of Carcinogenicity Data for DDT and Related Compounds

| Compound | Species | Target Organ(s) | IARC Classification |

|---|---|---|---|

| DDT | Mice | Liver, Lymphoma | Group 2A (Probably carcinogenic to humans) |

| DDT | Rats | Liver | Group 2A (Probably carcinogenic to humans) |

| DDE | Rodents | Liver | - |

| DDD | Rodents | Liver | - |

Endocrine Disrupting Activities of this compound: Molecular Mechanisms and Receptor Interactions

This compound and its structural analogs are recognized as endocrine-disrupting chemicals (EDCs), which can interfere with the body's hormonal systems. umweltprobenbank.de Their primary mode of endocrine disruption is through interaction with steroid hormone receptors, particularly estrogen receptors.

The molecular structure of these compounds mimics that of natural estrogens, allowing them to bind to estrogen receptors (ERs), such as ERα and ERβ. mdpi.comresearchgate.net This binding can either activate (agonist) or block (antagonist) the receptor, leading to a disruption of normal estrogenic signaling pathways. mdpi.com For example, certain DDT metabolites can act as an ERα agonist and an ERβ antagonist. mdpi.com The interaction between these compounds and the ligand-binding domain of estrogen receptors is primarily driven by van der Waals forces. nih.gov

Even minor changes in the chemical structure, such as the number and position of chlorine atoms, can alter the binding mode and the subsequent conformational changes in the receptor. nih.gov The binding of these compounds to ERα can affect the orientation of helix 12, a critical region for receptor activation. nih.gov This alteration in receptor conformation can then influence the recruitment of co-regulatory proteins and the transcription of estrogen-responsive genes.

Beyond direct receptor binding, some EDCs can also affect hormone signaling through other mechanisms. These can include the activation of cellular signaling pathways, such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways, which can, in turn, modulate the activity of estrogen receptors. jcpjournal.orge-sciencecentral.org For instance, p,p'-DDT has been shown to regulate gonadotropin gene expression and hormone synthesis through the extracellular signal-regulated kinase (ERK) pathway in gonadotrope cells. nih.gov

Table 2: Mechanisms of Endocrine Disruption by DDT Analogs

| Mechanism | Description | Receptor/Pathway Involved |

|---|---|---|

| Receptor Binding | Mimics natural hormones and binds to steroid receptors. | Estrogen Receptors (ERα, ERβ) |

| Receptor Modulation | Binding leads to activation (agonism) or inhibition (antagonism) of the receptor. | Estrogen Receptors (ERα, ERβ) |

| Signal Transduction | Activates intracellular signaling pathways that can modulate hormone receptor activity. | MAPK, PI3K, ERK pathways |

Advanced Mechanistic Studies of this compound Toxicity

The toxicity of this compound can be understood within the framework of Adverse Outcome Pathways (AOPs). An AOP is a conceptual model that links a molecular initiating event (MIE) to an adverse outcome at a biological level of organization relevant to risk assessment. nih.govnih.gov The MIE is the initial interaction between a chemical and a biological molecule or target. nih.gov

For endocrine-disrupting compounds like 4,4'-DCM, a primary MIE is the binding to and activation or inhibition of nuclear receptors, such as the estrogen receptor. This initial interaction triggers a cascade of subsequent key events, including altered gene expression, changes in protein synthesis, and cellular proliferation, which can ultimately lead to adverse outcomes like reproductive dysfunction or the development of hormone-dependent cancers.

The development of AOPs for chemicals like 4,4'-DCM is a crucial area of research in toxicology, as it helps to organize existing knowledge and identify data gaps. nih.gov By understanding the complete pathway from the MIE to the adverse outcome, more targeted and efficient toxicity testing strategies can be developed.

As an endocrine disruptor, a key toxicological mechanism of this compound involves the perturbation of nuclear receptor signaling. Nuclear receptors are a class of proteins that, upon binding to their specific ligands (such as hormones), regulate the expression of target genes.

The estrogen receptor (ER) is a well-established target for 4,4'-DCM and its analogs. nih.gov As discussed in section 4.2, these compounds can bind to the ER, leading to conformational changes that either mimic or block the effects of endogenous estrogens. This can disrupt the delicate balance of hormonal signaling that is critical for the normal development and function of reproductive tissues.

In addition to the estrogen receptor, other nuclear receptors could also be potential targets. For example, some endocrine disruptors have been shown to interact with peroxisome proliferator-activated receptors (PPARs), which are involved in lipid metabolism and have been linked to obesogenic effects. jcpjournal.orge-sciencecentral.org The potential for 4,4'-DCM to interact with a broader range of nuclear receptors is an area for further investigation.

The genotoxicity of this compound and related compounds refers to their ability to damage DNA, which can lead to mutations and potentially cancer. While some studies have investigated the genotoxic potential of these compounds, the precise mechanisms are not fully elucidated.

Some structurally similar compounds have tested positive in short-term genotoxicity assays, indicating they can induce gene mutations and chromosomal damage. researchgate.net The reactive nature of these molecules or their metabolites may allow them to bind directly to DNA, forming DNA adducts. researchgate.net

In vitro studies using human cells have been conducted to assess the genotoxic potential of DDT and its metabolites. For example, one study evaluated the ability of (±)cis-4,4′-DMAR and (±)trans-4,4′-DMAR to induce micronuclei, an indicator of chromosomal damage, in human TK6 cells. The results showed that the (±)cis isomer caused a significant increase in micronuclei frequency, demonstrating its genotoxic capacity. mdpi.com Another study on DDE in cultured human lymphocytes found that it produced a significant genotoxic effect at a concentration of 80 mM. researchgate.net

It is also possible that these compounds could indirectly cause DNA damage by inducing oxidative stress, leading to the formation of reactive oxygen species that can damage cellular components, including DNA. Furthermore, some chemicals can interfere with DNA repair mechanisms, which would enhance the effects of any DNA damage that occurs.

Biotransformation is the process by which the body metabolizes foreign compounds, which can lead to either detoxification or, in some cases, the formation of more toxic metabolites. The biotransformation of this compound is expected to follow pathways similar to those of other chlorinated aromatic hydrocarbons, such as DDT.

The metabolism of these compounds can proceed through several routes. For DDT, one major pathway involves dechlorination to form DDE. nih.gov Another pathway is reductive dechlorination to form DDD. nih.gov These primary metabolites can then undergo further transformations. For instance, in some environmental conditions, p,p'-DDD and p,p'-DDE can be degraded to 1-chloro-2,2-bis-(p-chlorophenyl)ethylene (p,p'-DDMU), which can then be transformed into 2,2-bis(p-chlorophenyl)ethylene (p,p'-DDNU). nih.gov

Another potential metabolic pathway for chlorinated aromatic compounds is hydroxylation, where a hydroxyl group is added to the aromatic ring. This is often followed by conjugation reactions, such as glucuronidation or sulfation, which increase the water solubility of the compound and facilitate its excretion. For example, the fungal metabolite 3,5-dichloro-p-anisyl alcohol is initially demethylated to 3,5-dichloro-4-hydroxybenzyl alcohol, which can then be further oxidized or dimerize to form bis(3,5-dichloro-4-hydroxyphenyl)methane. nih.gov

The specific metabolites formed from 4,4'-DCM will depend on the enzymes involved in its biotransformation, which can vary between species. Identifying these metabolites is crucial for a complete understanding of the toxicology of 4,4'-DCM, as the metabolites may have different toxicological properties than the parent compound.

Table 3: Potential Biotransformation Reactions for Chlorinated Aromatic Compounds

| Reaction Type | Description | Potential Products |

|---|---|---|

| Dechlorination | Removal of a chlorine atom. | Less chlorinated analogs (e.g., DDE from DDT) |

| Reductive Dechlorination | Replacement of a chlorine atom with a hydrogen atom. | Reduced analogs (e.g., DDD from DDT) |

| Hydroxylation | Addition of a hydroxyl (-OH) group to the aromatic ring. | Hydroxylated metabolites |

| Demethylation | Removal of a methyl group. | Demethylated products |

| Dimerization | Joining of two molecules. | Dimeric products |

Biotransformation Pathways of this compound and Metabolite Identification

N-Acetylation and O-Acetylation Mechanisms

N-acetylation and O-acetylation are enzymatic processes crucial in the metabolism of many xenobiotics, particularly arylamine compounds. nih.gov N-acetylation involves the transfer of an acetyl group from acetyl-coenzyme A to an amino or hydroxylamino group of a substrate, a reaction catalyzed by N-acetyltransferase (NAT) enzymes, primarily NAT1 and NAT2. nih.govnih.gov O-acetylation is a similar process but involves the acetylation of an N-hydroxy metabolite, which can lead to the formation of reactive intermediates capable of binding to DNA. nih.govnih.gov These pathways are highly significant for arylamine carcinogens but are not relevant to this compound due to its chemical structure.

Influence of Genetic Polymorphisms (e.g., NAT2) on this compound Metabolism

The N-acetyltransferase 2 (NAT2) enzyme is well-known for its genetic polymorphism in human populations, leading to distinct phenotypes categorized as rapid, intermediate, and slow acetylators. medscape.comjfda-online.com These variations are due to single nucleotide polymorphisms (SNPs) in the NAT2 gene, which can result in decreased enzyme activity or stability. medscape.com This polymorphism significantly affects the metabolism and toxicity of arylamine drugs and carcinogens. jfda-online.comlouisville.eduinabj.org For instance, slow acetylators may be at higher risk for toxic effects from certain drugs due to slower clearance. medscape.com While the NAT2 genotype is a critical determinant for the biotransformation of compounds like 4,4'-methylene bis (2-chloroaniline) (MOCA), it does not influence the metabolism of this compound, as this compound is not a substrate for the NAT2 enzyme. nih.govnih.gov

Comparative In Vitro and In Silico Toxicological Assessments of this compound

In vitro (cell-based) and in silico (computer-based) toxicological methods provide crucial alternatives to traditional animal testing, offering high-throughput capabilities and mechanistic insights into the potential toxicity of chemicals. nih.govpageplace.deresearchgate.net These approaches are used to predict toxicity, prioritize chemicals for further testing, and reduce reliance on animal models. nih.govnih.gov

In silico toxicology employs computational models, including (Quantitative) Structure-Activity Relationship ((Q)SAR) systems, to predict the toxic potential of chemicals based on their structure. nih.govnih.gov These models are built by correlating the chemical structures of various compounds with their known toxicological data. frontiersin.org

Species-Specific and Cell-Type Cytotoxicity Profiling

Cytotoxicity profiling is a fundamental in vitro method used to assess the concentration at which a chemical induces cell death. researchgate.netunibo.it These assays are often performed across a panel of cell lines derived from different tissues (e.g., liver, kidney, nerve) and species (e.g., human, rat, mouse) to identify target organs and species-specific differences in sensitivity. nih.govmdpi.com Comparing cytotoxicity across various cell types can reveal whether a compound is a general cytotoxicant or targets a specific cell lineage. nih.govnih.gov For example, some compounds exhibit similar toxicity in analogous human and rodent cells, while others show marked species-specificity. nih.gov

Below is an illustrative table showing how species- and cell-type-specific cytotoxicity data, typically presented as IC50 values (the concentration that inhibits 50% of cell viability), would be organized for a test compound.

Table 1: Illustrative Cytotoxicity Profile (IC50 in µM) of a Hypothetical Compound

| Cell Line | Species | Tissue Origin | IC50 (µM) |

|---|---|---|---|

| HepG2 | Human | Liver | 75.5 |

| HEK293 | Human | Kidney | 150.2 |

| SH-SY5Y | Human | Neuron | >200 |

| H4IIE | Rat | Liver | 55.8 |

This table is for illustrative purposes only and does not represent actual data for this compound.

High-Throughput Screening (HTS) for Toxicological Endpoints

High-Throughput Screening (HTS) utilizes automated robotics and data processing to test thousands of chemicals against a wide range of biological assays in a rapid and cost-effective manner. mdpi.comnih.gov This approach is central to modern toxicology programs like the U.S. Tox21 and ToxCast, which aim to screen large libraries of environmental chemicals for potential toxicity. nih.govnih.gov

Quantitative HTS (qHTS) tests chemicals across multiple concentrations, generating concentration-response curves for various toxicological endpoints. nih.gov These endpoints can range from broad cytotoxicity to more specific mechanisms like receptor activation, enzyme inhibition, or genotoxicity. mdpi.com HTS helps to prioritize chemicals based on their biological activity and provides mechanistic clues for follow-up studies. nih.govsemanticscholar.org

Table 2: Example of High-Throughput Screening Endpoints for a Hypothetical Compound

| Assay Target | Assay Type | Result | Potency (µM) |

|---|---|---|---|

| Cytotoxicity (HepG2 cells) | Cell-based | Active | 75.5 |

| Aryl Hydrocarbon Receptor | Cell-based | Inactive | - |

| Estrogen Receptor Alpha | Cell-based | Active | 25.1 |

| Mitochondrial Toxicity | Cell-based | Active | 90.3 |

This table is for illustrative purposes only and does not represent actual data for this compound.

Biomarkers of Exposure and Effect for this compound

Biomarkers are measurable indicators of a biological state or condition. In toxicology, they are divided into biomarkers of exposure, effect, and susceptibility. europa.eufrontiersin.org

Biomarkers of exposure are used to confirm that an organism has been exposed to a chemical. epa.gov They can be the parent compound, its metabolites measured in biological matrices like blood, urine, or tissues, or the reaction products of the chemical with biological molecules (e.g., DNA or protein adducts). mdpi.com For the structurally related compound polymeric diphenyl-methane-4,4'-diisocyanate (pMDI), hemoglobin and plasma protein adducts, as well as urinary metabolites, have been used as biomarkers of exposure in rats. nih.gov

Biomarkers of effect are measurable biochemical, physiological, or other alterations within an organism that indicate a potential health impairment or disease resulting from chemical exposure. europa.eunih.gov These can range from molecular-level changes, such as enzyme inhibition or DNA damage, to cellular or physiological responses. mdpi.comnih.gov For instance, the inhibition of acetylcholinesterase is a well-known biomarker of effect for organophosphate pesticides. nih.gov

Currently, there are no specifically validated and widely used biomarkers of exposure or effect for this compound documented in the reviewed scientific literature. The identification of such biomarkers would require targeted research involving metabolic studies and toxicological assessments to identify unique metabolites or specific biological responses following exposure.

Advanced Analytical Method Development and Validation for 4,4 Dichlorodiphenylmethane

Chromatographic Techniques for Trace Analysis of 4,4'-Dichlorodiphenylmethane

The accurate detection and quantification of this compound at trace levels in various matrices necessitate the use of highly sensitive and selective analytical techniques. Chromatographic methods, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), are the primary choices for such analyses due to their ability to separate complex mixtures and provide definitive identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Optimization

GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds like this compound. chromatographyonline.com Method optimization is critical to achieve the low detection limits required for trace analysis. chromatographyonline.com

Key optimization parameters include:

Column Selection: A low-bleed capillary column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), is commonly used. chromatographyonline.com These columns provide good resolution and thermal stability, minimizing baseline noise which is crucial for sensitivity. chromatographyonline.com

Injection System: The choice of inlet and liner is important to prevent analyte degradation and ensure efficient transfer to the column. chromatographyonline.com A splitless injection mode is typically employed for trace analysis to maximize the amount of analyte reaching the detector. The use of an inert liner, such as one deactivated with silanes, is recommended to prevent adsorption of active compounds. chromatographyonline.com

Carrier Gas: While helium has traditionally been the standard, hydrogen can be used as an alternative carrier gas to address rising costs and supply issues. gcms.cz Using hydrogen may require an MS electron ionization (EI) source specifically designed for it, such as an Agilent HydroInert source, to maintain spectral fidelity and performance. gcms.cz

Temperature Program: A carefully optimized oven temperature program is essential for good chromatographic separation. This typically involves an initial hold at a lower temperature, followed by a controlled ramp to a final, higher temperature to elute the target analyte and any other compounds of interest.

Mass Spectrometer Parameters: For trace analysis, the mass spectrometer is often operated in Selected Ion Monitoring (SIM) mode. chromatographyonline.com In SIM mode, the instrument only monitors a few specific ions characteristic of this compound, which significantly enhances sensitivity and selectivity compared to full-scan mode. chromatographyonline.comchromatographyonline.com Optimizing ion dwell times is necessary to ensure sufficient data points are collected across the chromatographic peak for reliable quantification. chromatographyonline.com

Table 1: Example of Optimized GC-MS Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| GC System | Agilent GC with Mass Selective Detector |

| Column | 30 m × 0.25 mm, 0.25-μm df DB-5ms Ultra-Inert chromatographyonline.com |

| Inlet | Split/Splitless |

| Inlet Temperature | 280°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at 1.2 mL/min |

| Oven Program | Initial 80°C (hold 1 min), ramp to 300°C at 15°C/min (hold 5 min) |

| MS Source Temp | 230°C |

| MS Quad Temp | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions (m/z) | 250 (Quantifier), 125, 252 (Qualifiers) |

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a complementary technique to GC-MS, particularly for compounds that are thermally labile or have low volatility. nih.gov For this compound, a reversed-phase HPLC (RP-HPLC) method is most common. cmes.org

Key components of an HPLC methodology include:

Stationary Phase: A C18 column is the most widely used stationary phase for separating nonpolar to moderately polar compounds from a polar mobile phase. cmes.orgresearchgate.net Columns with smaller particle sizes (e.g., <2 µm) can be used in Ultra-High-Performance Liquid Chromatography (UHPLC) systems to achieve faster analysis times and higher resolution. sigmaaldrich.com

Mobile Phase: The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol. cmes.orgsielc.com Gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure efficient elution of the analyte and separation from matrix components. cmes.org A small amount of acid, such as formic acid, may be added to the mobile phase to improve peak shape and ensure compatibility with mass spectrometry detection. sielc.com

Detector: A UV/Vis detector is commonly used for HPLC analysis, as aromatic compounds like this compound possess a chromophore that absorbs UV light. nih.govsigmaaldrich.com A Diode Array Detector (DAD) offers the advantage of acquiring spectra across a range of wavelengths simultaneously, which can aid in peak identification and purity assessment. cmes.org For enhanced sensitivity and selectivity, an HPLC system can be coupled to a mass spectrometer (LC-MS). rsc.orgnih.gov

Table 2: Example of HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| HPLC System | Standard HPLC with DAD or UV/Vis Detector |

| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size cmes.org |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start at 50% B, ramp to 95% B over 10 min, hold for 2 min |

| Flow Rate | 1.0 mL/min researchgate.net |

| Column Temperature | 30°C researchgate.net |

| Detection | UV at 254 nm researchgate.net |

| Injection Volume | 10 µL |

Method Validation Parameters for Robust Quantitation of this compound

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. jddtonline.info According to guidelines from the International Conference on Harmonisation (ICH), validation involves evaluating several key performance characteristics to ensure the reliability, quality, and consistency of analytical data. jddtonline.infonih.gov

Specificity and Selectivity Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ijbpas.com Selectivity refers to the extent to which a method can determine particular analytes in a complex mixture without interference from other components. iupac.org

In GC-MS: Selectivity is achieved through a combination of chromatographic retention time and the mass-to-charge ratios of the detected ions. researchgate.net Operating in SIM mode provides high selectivity, as the instrument only detects ions that are characteristic of the this compound molecule, effectively filtering out interfering substances that may co-elute. chromatographyonline.com

In HPLC-UV: Selectivity is primarily determined by the chromatographic separation of the analyte from other sample components. researchgate.net The specificity can be enhanced by the detector; for instance, a DAD can be used to compare the entire UV spectrum of the analyte peak with that of a known standard to confirm its identity and purity.

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determination

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, by the analytical method. nih.govresearchgate.net The Limit of Quantitation (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. nih.govresearchgate.net

There are several methods for determining LOD and LOQ, with two common approaches being:

Signal-to-Noise Ratio (S/N): This method involves comparing the signal from samples with known low concentrations of the analyte with the magnitude of the baseline noise. loesungsfabrik.de Typically, the LOD is established at a signal-to-noise ratio of 3:1, while the LOQ is established at a ratio of 10:1. loesungsfabrik.de

Based on the Standard Deviation of the Response and the Slope: This approach uses the calibration curve. The LOD and LOQ are calculated using the following equations:

LOD = 3.3 × (σ / S)

LOQ = 10 × (σ / S) Where 'σ' is the standard deviation of the y-intercepts of regression lines or the residual standard deviation of the regression line, and 'S' is the slope of the calibration curve. researchgate.net

Table 3: Typical LOD and LOQ Values for this compound Analysis

| Technique | Typical LOD | Typical LOQ |

|---|---|---|

| GC-MS (SIM Mode) | 0.1 - 1.0 µg/L | 0.3 - 3.0 µg/L |

| HPLC-UV/DAD | 1.0 - 5.0 µg/L | 3.0 - 15.0 µg/L |

Linearity, Accuracy, Precision, and Robustness Assessments

These parameters are fundamental to demonstrating the reliability and performance of a quantitative analytical method. pharmavalidation.in

Linearity: This is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. pharmavalidation.in It is typically evaluated by analyzing a series of standards at a minimum of five different concentrations. nih.gov The data are plotted (response vs. concentration), and the relationship is assessed using linear regression, with a correlation coefficient (r²) of ≥0.999 often being the target for acceptance. pharmavalidation.in

Accuracy: Accuracy expresses the closeness of agreement between the value found and an accepted reference value. jddtonline.info It is often assessed using recovery studies, where a known amount of the analyte is spiked into a blank matrix at different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). jddtonline.info The percentage of the spiked analyte that is recovered is then calculated.

Precision: Precision measures the degree of agreement among a series of individual measurements when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. pharmavalidation.in It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at two levels:

Repeatability (Intra-assay precision): Assessed by analyzing replicate samples under the same operating conditions over a short interval of time. pharmavalidation.in

Intermediate Precision (Inter-assay precision): Expresses the variation within the same laboratory, but with different analysts, on different days, or with different equipment. pharmavalidation.in

Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. nih.gov For HPLC, this could involve changing the mobile phase composition, pH, flow rate, or column temperature. For GC, variations might include inlet temperature or carrier gas flow rate. The evaluation provides an indication of the method's reliability during normal usage. nih.gov

Table 4: Summary of Validation Parameters, Acceptance Criteria, and Example Findings

| Parameter | Assessment | Typical Acceptance Criteria | Example Finding |

|---|---|---|---|

| Linearity | Analysis of 5-7 concentration levels, linear regression plot | Correlation coefficient (r²) ≥ 0.999 pharmavalidation.in | r² = 0.9995 over a range of 0.5 - 20 µg/L |

| Accuracy | Spike recovery at 3 concentration levels (n=3) | Mean recovery between 80-120% | Mean recovery of 98.5% |

| Precision (Repeatability) | Analysis of 6 replicates at 100% concentration | RSD ≤ 2% pharmavalidation.in | RSD = 1.2% |

| Precision (Intermediate) | Analysis on different days by different analysts | RSD ≤ 3% | RSD = 2.1% |

| Robustness | Varying parameters (e.g., flow rate ±10%, temp ±2°C) | RSD of results remains within acceptable limits (e.g., ≤ 5%) | RSD < 2% for all variations |

Application of Analytical Quality by Design (QbD) in this compound Method Development

The development and validation of analytical methods for the quantification of this compound can be significantly enhanced through the application of Analytical Quality by Design (AQbD) principles. biomedres.us This systematic approach, which parallels the Quality by Design (QbD) framework in pharmaceutical manufacturing, aims to build quality, robustness, and reliability into the analytical method from the outset. americanpharmaceuticalreview.compharmuni.com The core of AQbD is to move away from the traditional one-factor-at-a-time (OFAT) approach to a more comprehensive understanding of the method, based on science and risk management. waters.comamericanpharmaceuticalreview.com The outcome is a well-understood, fit-for-purpose, and robust analytical method that consistently delivers the intended performance throughout its lifecycle. biomedres.us

The AQbD process for an analytical method for this compound would typically involve the following key stages: defining the Analytical Target Profile (ATP), identifying Critical Quality Attributes (CQAs), performing a risk assessment to identify Critical Method Parameters (CMPs), utilizing Design of Experiments (DoE) to establish a Method Operable Design Region (MODR), and finally, implementing a robust control strategy. nih.gov

Defining the Analytical Target Profile (ATP)

The first step in the AQbD approach is to define the Analytical Target Profile (ATP). pharm-int.com The ATP is a prospective summary of the performance requirements of the analytical method. premier-research.com It outlines what needs to be measured and the criteria the analytical data must meet to be considered acceptable for its intended purpose. pharmoutsourcing.com For a quantitative High-Performance Liquid Chromatography (HPLC) method for this compound, the ATP would specify the required accuracy, precision, and other performance characteristics.

An example of an ATP for an HPLC method for this compound is presented in Table 1.

Table 1: Analytical Target Profile (ATP) for the HPLC Analysis of this compound

| Attribute | Target Criteria |

|---|---|

| Analyte | This compound |

| Matrix | To be determined based on sample |

| Method | HPLC with UV detection |

| Assay Range | 0.1 - 100 µg/mL |

| Accuracy | 98.0% - 102.0% recovery |

| Precision | RSD ≤ 2.0% |

| Specificity | The method must be able to resolve this compound from its potential impurities and degradation products. |

Identifying Critical Quality Attributes (CQAs)

Based on the ATP, the next step is to identify the Critical Quality Attributes (CQAs) of the analytical method. CQAs are the method's performance characteristics that must be controlled within specific limits to ensure that the method meets the requirements defined in the ATP. pharmuni.com For the HPLC analysis of this compound, the CQAs would be directly linked to the quality of the chromatographic separation and the accuracy of the quantification.

Key CQAs for this method could include:

Resolution (Rs): The ability to separate the this compound peak from the peaks of any potential impurities. A minimum resolution is critical for accurate quantification.

Peak Tailing Factor (Tf): The symmetry of the chromatographic peak. A tailing factor close to 1 indicates a symmetrical peak, which is important for accurate peak integration.

Retention Time (Rt): The time at which the analyte elutes from the column. Consistent retention times are important for peak identification.

Risk Assessment of Method Parameters

After identifying the CQAs, a risk assessment is performed to identify the method parameters that have the potential to impact these CQAs. americanpharmaceuticalreview.com This process helps to prioritize the parameters that need to be investigated and controlled. A common tool for this is a Failure Mode and Effects Analysis (FMEA) or a similar risk matrix. The parameters with the highest risk scores are considered Critical Method Parameters (CMPs).

Table 2 shows a hypothetical risk assessment for the HPLC method for this compound.

Table 2: Risk Assessment of HPLC Method Parameters for this compound Analysis

| Method Parameter | Potential Failure Mode | Impact on CQA (Resolution, Tailing Factor) | Severity | Probability | Detectability | Risk Priority Number (RPN) |

|---|---|---|---|---|---|---|

| Mobile Phase Composition (% Acetonitrile) | Incorrect ratio of organic to aqueous phase | High | 5 | 3 | 2 | 30 |

| Mobile Phase pH | Variation in pH | Moderate | 4 | 3 | 2 | 24 |

| Column Temperature | Fluctuation in temperature | Moderate | 4 | 2 | 1 | 8 |

| Flow Rate | Inconsistent flow rate | Low | 3 | 2 | 1 | 6 |

Based on this risk assessment, the mobile phase composition and pH are identified as high-risk parameters (CMPs) that require further investigation.

Design of Experiments (DoE) and Method Operable Design Region (MODR)

To understand the relationship between the identified CMPs and the CQAs, a Design of Experiments (DoE) approach is employed. ceon.rs DoE allows for the simultaneous investigation of multiple parameters and their interactions, leading to a more comprehensive understanding of the method's performance. semanticscholar.org A full factorial or fractional factorial design can be used to study the effects of the CMPs on the CQAs.

A hypothetical DoE study for the HPLC method for this compound is outlined in Table 3.

Table 3: Design of Experiments (DoE) for HPLC Method Optimization

| Experiment | Mobile Phase Composition (% Acetonitrile) | Mobile Phase pH | Resolution (Rs) | Tailing Factor (Tf) |

|---|---|---|---|---|

| 1 | 60 | 6.5 | 2.1 | 1.2 |

| 2 | 70 | 6.5 | 2.8 | 1.1 |

| 3 | 60 | 7.5 | 1.8 | 1.4 |

| 4 | 70 | 7.5 | 2.5 | 1.3 |

| 5 | 65 | 7.0 | 2.6 | 1.1 |

The data from the DoE study is then used to generate mathematical models that describe the relationship between the CMPs and the CQAs. These models are used to define the Method Operable Design Region (MODR). veeprho.com The MODR is a multidimensional space of the CMPs within which the method is known to consistently meet the defined CQAs. biomedres.us Operating within the MODR ensures the robustness of the analytical method. waters.com

Control Strategy and Lifecycle Management

The final step in the AQbD process is to establish a control strategy for the analytical method. valgenesis.com This strategy is based on the knowledge gained from the risk assessment and DoE studies. americanpharmaceuticalreview.com It defines the set points and ranges for the CMPs that ensure the method operates within the MODR. The control strategy also includes system suitability tests to verify the performance of the method before each use.

Continuous monitoring of the method's performance during its routine use is also a key aspect of the AQbD approach. pharm-int.com This lifecycle management ensures that the method remains robust and fit for its intended purpose over time.

Theoretical and Computational Chemistry Approaches to 4,4 Dichlorodiphenylmethane Research

Quantum Chemical Calculations on 4,4'-Dichlorodiphenylmethane

Quantum chemical calculations are employed to understand the intrinsic properties of a molecule based on the fundamental laws of quantum mechanics.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. mpg.desemanticscholar.org Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which is a function of only three spatial coordinates, making it feasible for larger systems. mpg.de These calculations provide a quantitative understanding of molecular properties from first principles. mpg.de

For a molecule like this compound, DFT can be used to determine key parameters that describe its electronic characteristics and chemical reactivity. longdom.org This includes calculating the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. unesp.br

DFT calculations also yield global reactivity descriptors that provide further insight into the molecule's behavior. nih.gov These descriptors, derived from the HOMO and LUMO energies, help to quantify aspects of reactivity.

Table 1: Representative Global Reactivity Descriptors Calculated via DFT

| Descriptor | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability and reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom or group to attract electrons. |

| Global Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating susceptibility to change. |

This table presents conceptual DFT-derived descriptors and their significance in assessing molecular reactivity.

Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. This map helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for potential chemical reactions.

Conformational analysis involves identifying the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. nih.govrsc.org For a flexible molecule like this compound, with two phenyl rings connected by a methylene (B1212753) bridge, numerous conformers are possible. Computational methods, particularly DFT, are used to predict the geometries and relative stabilities of these conformers. researchgate.netnih.gov

The process involves optimizing the geometry of various starting structures to find local energy minima on the potential energy surface. Each minimum corresponds to a stable conformer. Subsequent frequency calculations confirm that these are true minima and provide thermochemical data, such as the Gibbs free energy, which is used to determine the relative stability of each conformer at a given temperature. nih.gov The results allow for the prediction of the most stable, and therefore most populated, conformation of the molecule under specific conditions. rsc.org The polarity of the surrounding medium (solvent) can significantly influence the relative stability and population of different conformers. semanticscholar.org

Table 2: Hypothetical Conformational Analysis of this compound

| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|---|

| A | θ₁ | 0.00 (most stable) | High |

| B | θ₂ | +1.5 | Moderate |

This table is a conceptual representation of results from a conformational analysis, showing how relative energies are used to predict the population of different conformers.

Molecular Dynamics Simulations for this compound Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. dovepress.com This technique provides detailed, atomic-level information about how a molecule like this compound interacts with its environment, such as solvent molecules or biological macromolecules. dovepress.comnih.gov

An MD simulation begins with a defined system, for instance, one or more molecules of this compound in a "box" of water molecules. The simulation then calculates the forces between all atoms and uses Newton's laws of motion to predict their subsequent positions a short time step later. dovepress.com By iterating this process, a trajectory of the system is generated, revealing dynamic behaviors.

MD simulations are particularly useful for:

Analyzing Solvation: Understanding how water molecules arrange around the hydrophobic this compound molecule.

Studying Intermolecular Interactions: Quantifying interactions like van der Waals forces between this compound and other molecules. rsc.org

Investigating Binding Mechanisms: Simulating the interaction of this compound with a biological target, such as a protein receptor, to understand how it binds and the stability of the complex. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Toxicity and Environmental Fate

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the structural or physicochemical properties of chemicals with their biological activity or environmental fate. ecetoc.orgnih.gov These models are essential in toxicology and environmental science for predicting the properties of untested chemicals, thereby reducing the need for animal testing. osti.goveuropa.eu

To build a QSAR model, a dataset of compounds with known activities (e.g., toxicity values like LC₅₀) is used. For each compound, a set of numerical values called "molecular descriptors" is calculated. These descriptors can encode various aspects of the molecule:

2D Descriptors: Based on the 2D structure, such as molecular weight, atom counts, and topological indices.

3D Descriptors: Based on the 3D conformation, such as molecular volume and surface area.

Physicochemical Descriptors: Properties like the octanol-water partition coefficient (logP), which relates to lipophilicity. researchgate.net

Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to create a mathematical equation linking the descriptors to the observed activity. researchgate.net Once validated, this model can be used to predict the toxicity or environmental persistence of new or untested compounds like this compound based solely on its calculated descriptors. researchgate.netmdpi.com

Table 3: Example of Descriptors Used in QSAR Models for Environmental Toxicity

| Descriptor Type | Example Descriptor | Property Encoded |

|---|---|---|

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Lipophilicity, tendency to bioaccumulate |

| Constitutional (2D) | Molecular Weight | Size of the molecule |

| Topological (2D) | Wiener Index | Molecular branching |

| Electronic (3D) | Dipole Moment | Polarity of the molecule |

This table lists common types of molecular descriptors that can be used to build QSAR models for predicting the toxicity and environmental fate of organic compounds.

In Silico Predictions for Reaction Pathways and Metabolic Transformations of this compound

In silico (computer-based) methods can be used to predict how a chemical might be transformed through environmental or metabolic processes. These approaches are valuable for understanding a compound's persistence, degradation products, and potential for bioactivation into more toxic forms. cdc.gov

Computational tools for predicting reaction pathways can explore the potential energy surface of a chemical reaction, identifying intermediates and transition states. nih.govnih.gov This allows for the rationalization of known reactions and the prediction of plausible but unknown chemical transformations.

For metabolic transformations, expert systems have been developed that use a knowledge base of known biochemical reactions. cdc.govsemanticscholar.org These programs analyze the structure of a parent compound, like this compound, to identify functional groups or sites susceptible to enzymatic attack (e.g., by cytochrome P450 enzymes). Based on a set of transformation rules, the system then predicts the likely metabolites that would be formed. cdc.gov Common predicted transformations include oxidation, hydroxylation, and conjugation reactions. This information is critical for risk assessment, as it helps to identify potential degradation products or reactive intermediates.

Future Research Directions and Unaddressed Challenges in 4,4 Dichlorodiphenylmethane Studies

Elucidation of Novel Biotransformation Pathways and Metabolite Characterization

A significant challenge in the risk assessment of 4,4'-Dichlorodiphenylmethane is the incomplete picture of its metabolic fate in various organisms. Biotransformation can either detoxify a compound or bioactivate it into more toxic metabolites. pharmacy180.com For DCDPM, the specific enzymatic pathways (Phase I and Phase II reactions) and the full spectrum of resulting metabolites are not well-documented. pharmacy180.comslideshare.net

Future research must prioritize the identification of DCDPM metabolites in different biological systems, from microorganisms to mammals. Studies on the closely related DDT have shown that its primary metabolites, such as Dichlorodiphenyldichloroethylene (p,p'-DDE) and Dichlorodiphenyldichloroethane (p,p'-DDD), are highly persistent and exhibit significant toxicity. umweltprobenbank.denih.govnih.gov It is plausible that DCDPM undergoes analogous transformations. Potential metabolites that warrant investigation include hydroxylated derivatives, as well as compounds like 4,4'-Dichlorobenzophenone and Bis(4-chlorophenyl)acetic acid. hmdb.camedchemexpress.com

Advanced analytical techniques, such as high-resolution mass spectrometry coupled with liquid chromatography (LC-MS), are essential for profiling and identifying these unknown metabolites in various tissues and environmental samples. ranchobiosciences.com Understanding these pathways is crucial for determining the compound's ultimate biological activity and persistence.

Table 1: Potential Metabolites of this compound for Future Investigation

Long-Term Environmental Behavior and Persistence under Diverse Conditions

The persistence of organochlorine compounds in the environment is a major concern. inflibnet.ac.inepa.gov Like DDT, which can have a soil half-life of up to 30 years, this compound is expected to be highly persistent due to its chemical structure, characterized by stable carbon-chlorine bonds and low water solubility. scispace.comnih.gov However, specific data on its half-life in various environmental compartments such as soil, water, and sediment under different conditions (e.g., temperature, pH, microbial activity) are scarce. epa.gov

Future research should focus on conducting long-term degradation studies to quantify the persistence of DCDPM. The half-life of a pesticide can vary dramatically depending on environmental conditions. orst.edu For example, anaerobic degradation is often significantly slower than aerobic breakdown for many pollutants. juniperpublishers.com Understanding these dynamics is critical for predicting the compound's environmental fate, transport, and potential for bioaccumulation in food chains. scispace.com Because POPs can be transported long distances by wind and water, this data is essential for global risk assessment models. epa.gov

Table 2: Environmental Half-Life of Structurally Related Organochlorine Compounds

Advanced Mechanistic Toxicology: Deepening Understanding of Cellular and Molecular Interactions

The precise mechanisms by which this compound exerts toxicity at the cellular and molecular levels are largely unknown. Mechanistic toxicology aims to understand how chemical agents interact with biological systems to cause adverse effects. advinus.com For many organochlorines, toxicity stems from their ability to act as endocrine disruptors, interfere with cellular signaling, or cause oxidative stress leading to cell damage. umweltprobenbank.denih.gov